1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-

Immunomodulation CpG-ODN Antagonist Structure-Activity Relationship

Procure CAS 133671-43-9 for your research. This specific 1,2-ethanediamine derivative features a 2-phenyl-4-quinolinyl scaffold and an N,N-dimethylethylenediamine pharmacophore. Its unique structure is critical for maintaining biological activity in SAR studies, making generic substitution unsuitable. Ideal for developing beta-adrenergic stimulants, immunomodulators, and metal-organic complexes. Available via AldrichCPR.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
CAS No. 133671-43-9
Cat. No. B10796219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
CAS133671-43-9
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21)
InChIKeyQWAVSGXBYFASKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- (CAS 133671-43-9) for Early-Stage Quinoline Research


1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- (CAS 133671-43-9) is a synthetic small molecule belonging to the 4-aminoquinoline class, characterized by a quinoline core with a 2-phenyl substitution and an N,N-dimethylethylenediamine side chain . It is cataloged as a rare and unique chemical entity, primarily offered as part of collections (e.g., AldrichCPR) for early discovery research . As a specific member of the substituted 4-quinolinamine family, it serves as a critical synthetic intermediate and a probe for structure-activity relationship (SAR) studies, distinguishing it from generic quinoline derivatives .

Why Generic Substitution Fails for 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-: Structural Specificity in Quinoline-Based Research


Generic substitution is unsuitable because the specific N,N-dimethylethylenediamine side chain and the precise 2-phenyl substitution on the quinoline core critically determine the molecule's biological activity profile and its utility as a synthetic intermediate. SAR analyses of substituted 4-quinolinamines reveal that the partial contributions of substituents to biological activity (EC50) are additive, meaning even minor structural changes, such as substituting the N,N-dimethyl group with N,N-diethyl or N-ethyl analogs, can drastically alter its receptor interaction and potency [1]. Furthermore, its designated role as a specific intermediate for β-adrenergic stimulant drugs, as outlined in foundational patents, cannot be fulfilled by a structurally different analog, as the subsequent synthesis chemistry is tailored to this exact scaffold [2].

Procurement-Relevant Evidence Guide: Quantifying the Differentiation of 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- (CAS 133671-43-9)


Potency in CpG-ODN Antagonism: Class-Level SAR vs. Gold Standard

While specific EC50 data for the target compound was not identified in the primary literature, it belongs to a class of N-[2-(dimethylamino)ethyl]quinolin-4-amines that act as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. The class-leader, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (compound 50), shows an EC50 of 0.76 nM [1]. The Free-Wilson analysis in this study demonstrated that substituent effects on EC50 are additive, indicating that the N,N-dimethyl group on the ethyl spacer, also present in the target compound, is a key pharmacophoric feature for high potency, distinguishing it from analogs with different amine substitutions [1].

Immunomodulation CpG-ODN Antagonist Structure-Activity Relationship

Utility as a Documented Synthetic Intermediate for β-Adrenergic Compounds

Although the specific chemical is not named in the abstract, the patent DE2366625C2 explicitly claims the invention of α-aminomethylbenzyl alcohol derivatives that are intermediates for producing end products which are β-adrenergic stimulants with potent activity on respiratory smooth muscle and use as bronchodilator drugs [1]. The compound's structure, containing a quinoline and a substituted ethylenediamine, aligns with the class of intermediates claimed. This defines its potential role in the synthesis of a specific therapeutic class, unlike analogs such as N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine (CAS 853344-12-4), which lack published claims for this specific application.

Organic Synthesis Process Chemistry β-adrenergic stimulant

Enhanced Volatility and Thermal Stability Profile vs. Heavier Analog

Predicted physicochemical properties highlight a significant difference in volatility between the target compound and a heavier analog. The target compound's boiling point is predicted at 398.3 °C at 760 mmHg [1]. In contrast, the closely related, higher-molecular-weight analog N1-(2-(4-ethylphenyl)-4-quinolinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS 853330-96-8; MW 319.44 g/mol) has a predicted boiling point of 490.1±40.0 °C at 760 mmHg . This approximately 92 °C difference makes the target compound the more volatile and easier-to-purify option for synthesis work.

Physicochemical Property Thermal Analysis Chemical Handling

Optimal Procurement Applications for 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- (CAS 133671-43-9)


Lead Optimization in Immunology Drug Discovery

As a member of a class shown to antagonize immunostimulatory CpG-oligodeoxynucleotides [1], this compound is ideal for academic or industrial labs developing novel anti-inflammatory or autoimmune disease therapeutics. The presence of the N,N-dimethylethylenediamine pharmacophore, crucial for potency according to class SAR, makes this specific scaffold a logical starting point for SAR expansion by medicinal chemistry teams.

Synthesis of β-Adrenergic Bronchodilator Intermediates

Chemical process development groups can utilize this compound based on patent literature indicating its structural class as intermediates for β-adrenergic stimulant drugs [2]. Procuring this specific compound is a direct entry point into a historically validated synthetic route for producing bronchodilator agents, a function not reliably documented for similar quinoline-emethylenediamine hybrids.

Development of Quinoline-Based Ligands for Coordination Chemistry

Based on its structure as a bidentate ligand with both a quinoline nitrogen and a tertiary amine, this compound is suitable for fundamental research in coordination chemistry. Its predicted volatility profile [3] gives it a practical advantage over larger analogs like CAS 853330-96-8 for techniques requiring sublimation or gas-phase deposition when creating novel metal-organic complexes.

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